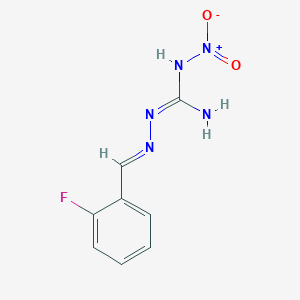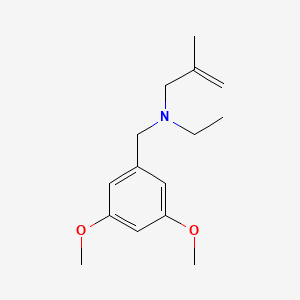
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide, also known as FBNI, is a chemical compound that has been studied extensively for its potential use in scientific research. FBNI is a member of the hydrazinecarboximidamide family and is a derivative of 2-(2-chlorobenzylidene)-N-nitrohydrazinecarboximidamide (CCNI), which has been shown to have anti-tumor properties. In
Mecanismo De Acción
The mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the cell cycle.
Biochemical and Physiological Effects:
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is necessary for their growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to be effective against a wide range of cancer cell lines, making it a potentially valuable tool for cancer research. However, there are also some limitations to using 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide. One area of interest is in developing more potent derivatives of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide that could be used as anti-cancer drugs. Another area of research is in understanding the mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide and its potential off-target effects. Finally, there is interest in exploring the use of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in combination with other anti-cancer drugs to increase their effectiveness.
Métodos De Síntesis
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be synthesized by the reaction of 2-fluorobenzaldehyde and N-nitrohydrazinecarboximidamide in the presence of a catalyst. The reaction yields 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide as a yellow crystalline solid with a melting point of 185-187°C. The purity of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be confirmed by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its potential use in scientific research due to its ability to inhibit the growth of cancer cells. In vitro studies have shown that 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit the growth of cancer cells in vivo in animal models.
Propiedades
IUPAC Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5O2/c9-7-4-2-1-3-6(7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSGYDGWMMRDKY-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(\N)/N[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)

![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)






